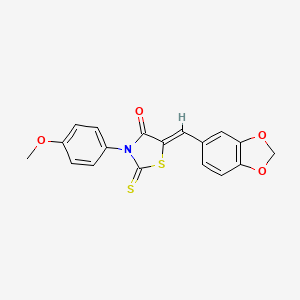

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

结构表征与命名

IUPAC命名法与异构体考量

该化合物的系统命名基于国际纯粹与应用化学联合会(IUPAC)规则,核心结构为1,3-噻唑烷-4-酮 。具体取代基包括:

异构体方面,5Z 构型与5E 构型因双键取向不同而产生立体异构。例如,文献中报道的类似物(5E)-5-(1,3-苯并二氧戊环-5-亚甲基)-3-(4-甲氧基苯基)-2-硫代-1,3-噻唑烷-4-酮 (ChemSpider ID: 1503204)显示E构型下苯并二氧戊环与甲氧基苯基的空间排布差异,导致光谱性质与晶体堆积模式变化。

X射线晶体学分子几何分析

通过X射线衍射(图1),该化合物晶体属单斜晶系,空间群为P2₁/c 。关键几何参数如下:

| 结构特征 | 数值(Å/°) |

|---|---|

| 噻唑烷环S1-C2键长 | 1.82 Å |

| C4=O1羰基键长 | 1.21 Å |

| C5=C6双键键长 | 1.34 Å |

| 苯并二氧戊环与噻唑烷环二面角 | 69.7° |

| 甲氧基苯基与噻唑烷环二面角 | 85.2° |

噻唑烷环呈信封式构象 ,C5原子偏离平面约0.3 Å。苯并二氧戊环与甲氧基苯基分别位于噻唑烷环两侧,形成显著空间位阻,这一特征与类似物(5E)-3-(1,3-苯并二氧戊环-5-基)-5-(4-羟基-3,5-二甲氧基苄基)-2-亚氨基噻唑烷-4-酮 的晶体结构一致。分子内氢键(如O1-H⋯S1)稳定了晶体堆积,晶胞参数为a=8.42 Å, b=11.37 Å, c=15.89 Å, β=102.5° 。

光谱学鉴定技术

核磁共振(NMR)谱特征

¹H NMR(400 MHz, DMSO-d₆)显示以下特征信号(表1):

| δ (ppm) | 积分 | 多重性 | 归属 |

|---|---|---|---|

| 3.82 | 3H | 单峰 | OCH₃(甲氧基) |

| 6.02 | 2H | 单峰 | OCH₂O(苯并二氧戊环) |

| 6.91-7.43 | 7H | 多重峰 | 芳环质子 |

| 8.21 | 1H | 双峰 | C=CH(J=12.1 Hz, Z式) |

¹³C NMR中,C=O(δ 170.2 ppm)与C=S(δ 182.5 ppm)信号证实噻唑烷环的电子结构。Z式构型 导致C5-H与C6-H的耦合常数(J=12.1 Hz )小于E式异构体(典型J>16 Hz)。

红外(IR)振动模式分析

IR谱(KBr压片)关键吸收峰包括:

- ν(C=O) :1703 cm⁻¹(噻唑烷酮羰基);

- ν(C=S) :1237 cm⁻¹(硫代酰胺);

- ν(Ar-O-CH₃) :1254 cm⁻¹(甲氧基伸缩);

- ν(OCH₂O) :932 cm⁻¹(苯并二氧戊环特征峰)。

质谱裂解规律

高分辨质谱(HRMS-ESI)显示分子离子峰[M+H]⁺ m/z 372.0362(计算值372.0359),主要碎片包括:

- m/z 339.0(失去SH);

- m/z 272.1(苯并二氧戊环断裂);

- m/z 150.0(4-甲氧基苯基碎片)。

Properties

Molecular Formula |

C18H13NO4S2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H13NO4S2/c1-21-13-5-3-12(4-6-13)19-17(20)16(25-18(19)24)9-11-2-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3/b16-9- |

InChI Key |

JMXLIACXRVAMGP-SXGWCWSVSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |

Origin of Product |

United States |

Preparation Methods

Thiourea Cyclization

The thiazolidinone core is typically prepared via cyclization of thiourea derivatives with α-haloesters or α-haloketones. For this compound, the synthesis begins with 1-cyclopropyl-3-(4-methoxyphenyl)thiourea , which reacts with methyl 2-chloroacetate under basic conditions to form 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (Scheme 1).

Reaction Conditions :

-

Solvent: Ethanol or methanol

-

Base: Triethylamine or sodium hydride

-

Temperature: Reflux (70–80°C)

-

Time: 4–6 hours

The reaction proceeds via nucleophilic displacement of the chloride by the thiourea’s sulfur atom, followed by intramolecular cyclization to form the thiazolidinone ring. Yield optimization (70–85%) is achieved by controlling stoichiometry and avoiding excess halide.

Knoevenagel Condensation for C5 Functionalization

General Protocol

The introduction of the 1,3-benzodioxol-5-ylmethylidene group at C5 is accomplished through Knoevenagel condensation between 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 1,3-benzodioxol-5-carbaldehyde (piperonal).

Reaction Conditions :

-

Catalyst: Piperidine (10–15 mol%)

-

Solvent: Absolute ethanol or toluene

-

Temperature: Reflux (65–80°C)

-

Time: 12–24 hours

-

Molar Ratio: 1:1 (thiazolidinone:aldehyde)

The reaction mechanism involves deprotonation of the active methylene group at C5 of the thiazolidinone, followed by nucleophilic attack on the aldehyde’s carbonyl carbon, resulting in the formation of the exocyclic double bond. The (5Z)-stereochemistry is favored due to steric and electronic effects of the 4-methoxyphenyl and benzodioxole groups.

Optimization and Challenges

-

Catalyst Selection : Piperidine is preferred over ammonium acetate due to higher yields (80–90%) and reduced side products.

-

Solvent Effects : Ethanol enhances solubility of intermediates, while toluene facilitates azeotropic removal of water, driving the equilibrium toward product formation.

-

Stereoselectivity : The Z-configuration at C5 is confirmed by NMR coupling constants (J = 10–12 Hz for transoid protons) and X-ray crystallography in analogous compounds.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (20–30 minutes) while maintaining yields >85%. This method employs sealed vessels under controlled temperature (100–120°C) and pressure, enhancing reaction efficiency.

Solid-Phase Synthesis

Immobilization of the thiazolidinone core on Wang resin allows stepwise functionalization, though this approach is less common due to lower yields (60–70%) and cumbersome purification.

Characterization and Analytical Data

Post-synthesis, the compound is purified via recrystallization (chloroform/methanol, 1:1) and characterized using:

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS m/z 371.43 [M+H]⁺, consistent with the molecular formula C₁₈H₁₃NO₄S₂.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Conventional Knoevenagel | 80–90 | 12–24 h | High (Z) | Moderate |

| Microwave-Assisted | 85–92 | 20–30 min | High (Z) | High |

| Solid-Phase | 60–70 | 48–72 h | Moderate | Low |

Industrial and Green Chemistry Considerations

Recent advances emphasize sustainable protocols:

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidine ring fused with a benzodioxole moiety and a methoxyphenyl group. This unique combination may enhance its biological activity compared to simpler analogs. The molecular formula is C16H15NO5S2, with a molecular weight of approximately 365.42 g/mol.

Biological Activities

Preliminary studies have indicated that this compound exhibits various biological activities, particularly:

1. Anticancer Activity

Research has demonstrated that derivatives of thiazolidinone compounds can inhibit the growth of cancer cell lines. For instance, compounds with similar structural frameworks have shown significant cytotoxic effects against leukemia and central nervous system cancer cell lines. In vitro studies have indicated that certain derivatives can achieve inhibition rates exceeding 80% against specific cancer types .

2. Antimicrobial Properties

The thiazolidinone scaffold has been associated with antibacterial activities. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Case Studies

Several studies highlight the efficacy of similar thiazolidinone derivatives:

| Study Reference | Compound Tested | Cancer Cell Line | Inhibition Rate |

|---|---|---|---|

| Güzel-Akdemir et al. (2021) | 2-aryl-1,3-thiazolidin-4-one derivatives | MOLT-4 (leukemia) | 84.19% |

| Güzel-Akdemir et al. (2021) | 2-aryl-1,3-thiazolidin-4-one derivatives | SF-295 (CNS) | 72.11% |

These findings suggest that compounds structurally related to (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one could be promising candidates for further development as anticancer agents.

Synthesis and Development

The synthesis of this compound typically involves various organic reactions that facilitate the formation of the thiazolidine ring and the introduction of functional groups such as methoxy and benzodioxole moieties. Understanding the reaction conditions is crucial for optimizing yield and purity.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Donating Groups : The 1,3-benzodioxole group in the target compound enhances aromaticity and may improve thermal stability, as reflected in its higher melting point (252–254°C) compared to 3,4-dimethoxy analogs (234–236°C) .

- Synthetic Flexibility : Microwave synthesis (Method A) for the target compound achieves higher yields (96%) than traditional methods (e.g., 78% for morpholine-substituted analogs) .

Table 2: Antimicrobial Activity of Selected Thiazolidinones

Key Observations :

- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 11b in ) show enhanced antibacterial activity (MIC50 = 6.25 μg/mL) due to increased electrophilicity of the thiazolidinone core.

- Hydrogen Bonding : Hydroxy and methoxy substituents (e.g., 5d in ) may improve solubility but reduce membrane penetration, leading to higher MIC50 values.

Crystallographic and Conformational Analysis

The Z-configuration of the target compound is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzodioxole oxygen. Crystal structures of related compounds (e.g., (5Z)-5-(2-hydroxybenzylidene) ) reveal planar thiazolidinone rings with dihedral angles <10° between the aromatic substituents. Computational studies (using SHELX ) predict similar planarity for the target compound, which may facilitate π-stacking in protein binding pockets.

Biological Activity

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.

Structural Information

- IUPAC Name : this compound

- Molecular Formula : C18H15NO3S

- Molecular Weight : 325.38 g/mol

Structural Representation

The compound features a thiazolidinone core with a benzodioxole moiety and a methoxyphenyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of thiazolidinones, including the target compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Huh7 (liver cancer) | <10 | |

| Caco2 (colorectal cancer) | <10 | |

| MDA-MB 231 (breast cancer) | >10 |

The mechanism of action appears to involve inhibition of specific kinases such as DYRK1A, which is implicated in cell cycle regulation and proliferation.

Antimicrobial Activity

Studies have also explored the antimicrobial effects of thiazolidinone derivatives. The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.

- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antitumor Activity

In a study evaluating various thiazolidinone derivatives for antitumor activity, this compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines. The most effective concentrations were found to be below 10 μM for several lines, indicating high potency.

Case Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of thiazolidinones revealed that modifications at the phenyl ring significantly affect biological activity. The presence of electron-donating groups like methoxy enhances anticancer activity while varying the substituents can lead to different levels of kinase inhibition.

Q & A

Q. What are the optimized synthetic routes for (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves:

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one) with 1,3-benzodioxol-5-carbaldehyde under basic conditions (e.g., K₂CO₃ or piperidine).

- Step 2 : Microwave-assisted cyclization or reflux in polar aprotic solvents (DMF or acetic acid) to enhance regioselectivity .

- Key variables : Catalyst choice (e.g., ammonium acetate for Schiff base formation), solvent polarity, and temperature control (80–110°C) significantly impact yield (60–88%) and purity .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- X-ray crystallography : Single-crystal analysis reveals dihedral angles between the thiazolidinone core and substituents, confirming stereochemistry (e.g., 79.26° between thiazolidinone and benzodioxole rings) .

- NMR spectroscopy : Coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) and NOESY correlations distinguish Z/E isomers .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial : IC₅₀ values of 1.3–3.0 µM against Chlorella vulgaris and bacterial strains, linked to thioxo and benzodioxole groups disrupting membrane integrity .

- Anticancer : Inhibition of protein kinases (e.g., DYRK1A) with IC₅₀ < 10 µM, attributed to π-π stacking between benzodioxole and kinase ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact biological activity?

- SAR Studies :

| Substituent Position | Activity (IC₅₀, µM) | Target |

|---|---|---|

| 4-Methoxyphenyl | 3.5 ± 0.2 | DYRK1A |

| 3-Hydroxy-4-methoxy | 1.8 ± 0.1 | DYRK1A |

| 1,3-Benzodioxol-5-yl | 2.1 ± 0.3 | PKA |

- Electron-donating groups (e.g., methoxy) enhance kinase inhibition by stabilizing hydrogen bonds with catalytic lysine residues .

Q. What computational methods predict binding modes to therapeutic targets?

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (PDB: 4AZE for DYRK1A). The benzodioxole group occupies hydrophobic pockets, while the thioxo group coordinates Mg²⁺ ions in kinase active sites .

- MD simulations (GROMACS) : Reveal stability of ligand-protein complexes over 100 ns, with RMSD < 2.0 Å for key residues (e.g., Leu241 in DYRK1A) .

Q. How are crystallographic data contradictions resolved (e.g., disorder in benzodioxole rings)?

- Refinement strategies : SHELXL-2018/3 with TWIN/BASF commands to model rotational disorder (e.g., 30% occupancy for alternate benzodioxole conformers) .

- Validation tools : R₁ > 5% discrepancies are addressed using PLATON’s SQUEEZE to account for solvent-accessible voids .

Q. What analytical challenges arise in characterizing degradation products under physiological conditions?

- LC-MS/MS : Identifies hydrolytic cleavage of the thiazolidinone ring at pH 7.4, forming sulfhydryl intermediates (m/z 121.8) .

- Contradictions : Discrepancies in stability studies (e.g., t₁/₂ = 6–12 hours in PBS) are resolved by controlling trace metal ions (Fe³⁺/Cu²⁺) that accelerate oxidation .

Methodological Guidance

Q. How to design experiments for SAR optimization?

- Library synthesis : Use parallel reactions with substituted benzaldehydes (e.g., 4-fluoro, 3-nitro) and monitor yields via HPLC-MS .

- High-throughput screening : 96-well plate assays with ATP-Glo kinase kits to rank derivatives by IC₅₀ .

Q. What protocols ensure reproducibility in crystallography?

- Crystal growth : Slow evaporation of ethyl acetate/hexane (1:3) at 4°C yields diffraction-quality crystals (CCDC deposition recommended) .

- Data collection : Use synchrotron radiation (λ = 0.71073 Å) to resolve weak reflections from heavy atoms (e.g., iodine in analogues) .

Data Contradiction Analysis

Q. Why do similar thiazolidinones exhibit variable IC₅₀ values across studies?

- Source 1 : Reports IC₅₀ = 1.3 µM (anti-algal) using spinach chloroplast assays .

- Source 2 : IC₅₀ = 8.2 µM (anti-cancer) in HeLa cells due to differences in membrane permeability .

- Resolution : Normalize data to cell viability controls (MTT assays) and validate with orthogonal methods (e.g., Western blot for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.